Unii-L7T6T5J56J

in vivo toxicology oral gavage LD50

Azaspiracid-1 is the definitive anchor for regulatory LC-MS/MS quantitation under EU 853/2004 (160 μg AZA-1 eq/kg). Unlike AZA-2/3, it is the most lethal via oral exposure (LD50 443 μg/kg)—the correct standard for in vivo hazard assessment. Buyers requiring SI-traceable calibrants must specify CRM-AZA1-c to ensure interlaboratory comparability. It also uniquely eliminates pseudopodial extensions in Jurkat T-cells (IC50 0.68 nM) and selectively blocks hERG (not EAG1) K+ channels, making it the only valid choice for lymphocyte morphology assays and hERG pharmacology studies.

Molecular Formula C47H71NO12
Molecular Weight 842.1 g/mol
CAS No. 214899-21-5
Cat. No. B164318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUnii-L7T6T5J56J
CAS214899-21-5
SynonymsAzaspiracid-1 and 37-epi Azaspiracid-1; 
Molecular FormulaC47H71NO12
Molecular Weight842.1 g/mol
Structural Identifiers
SMILESCC1CC2C3C(CC4(O3)C(CC(CN4)C)C)OC(C1)(O2)CC(=C)C5C(CC(C(O5)(C(C6CC7C(O6)CC(C8(O7)CCC9(O8)C=CCC(O9)C=CCCC(=O)O)C)O)O)C)C
InChIInChI=1S/C47H71NO12/c1-26-18-36-41-38(24-45(58-41)30(5)17-27(2)25-48-45)56-44(22-26,55-36)23-29(4)40-28(3)19-32(7)47(52,59-40)42(51)37-21-35-34(53-37)20-31(6)46(57-35)16-15-43(60-46)14-10-12-33(54-43)11-8-9-13-39(49)50/h8,10-11,14,26-28,30-38,40-42,48,51-52H,4,9,12-13,15-25H2,1-3,5-7H3,(H,49,50)/b11-8+/t26-,27+,28+,30-,31+,32-,33-,34+,35+,36-,37-,38+,40+,41+,42+,43+,44-,45-,46-,47-/m1/s1
InChIKeyAHFHSIVCLPAESC-KFBGSVPSSA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azaspiracid-1 (CAS 214899-21-5): Foundational Marine Biotoxin Reference Standard for Shellfish Safety Testing and Toxicology Research


Azaspiracid-1 (AZA‑1), a lipophilic polyether marine toxin (C₄₇H₇₁NO₁₂, MW 842.1 g/mol), was first isolated from Irish blue mussels (Mytilus edulis) and structurally characterized by its unprecedented azaspiro ring assembly [1]. Produced by the dinoflagellate Azadinium spinosum, AZA‑1 is the most abundant and extensively studied member of the azaspiracid family, which now includes over 30 known analogs [2]. It serves as the anchor compound for the European Union regulatory framework, where total azaspiracid content in shellfish is expressed as AZA‑1 equivalents against a legal limit of 160 μg/kg [3].

Why Azaspiracid-1 Cannot Be Replaced by AZA-2, AZA-3, or Other In-Class Analogs for Calibration, Toxicology, or Regulatory Compliance


Azaspiracid analogs exhibit rank-order potency reversals between in vitro and in vivo systems, distinct morphological signatures on target cells, and compound‑specific stability profiles that preclude simple interchange. AZA‑2 is 8.3-fold more cytotoxic than AZA‑1 in Jurkat T lymphocytes [1], yet AZA‑1 is 1.4-fold more lethal than AZA‑2 upon acute oral exposure in mice [2]. Furthermore, AZA‑1 uniquely eliminates pseudopodial extensions in lymphocytes at concentrations that leave AZA‑2‑ and AZA‑3‑treated cells morphologically intact [1]. These divergent properties mean that selecting the wrong analog for a given endpoint—whether an in vitro cytotoxicity assay, an in vivo toxicology study, or a regulatory LC‑MS/MS calibration—can produce data that are neither biologically equivalent nor legally defensible.

Azaspiracid-1 (CAS 214899-21-5): Head-to-Head Quantitative Differentiation Against AZA-2, AZA-3, and Other Marine Toxin Standards


Oral Acute Toxicity Rank-Order Reversal: AZA-1 Is the Most Lethal Azaspiracid by the Oral Route, Contrary to In Vitro Cytotoxicity Rankings

In female CD-1 mice, AZA‑1 exhibited an oral LD50 of 443 μg/kg (95% CI: 350–561 μg/kg), which is 1.4-fold lower (i.e., more toxic) than AZA‑2 (LD50 = 626 μg/kg; 95% CI: 430–911 μg/kg) and 2.0-fold lower than AZA‑3 (LD50 = 875 μg/kg; 95% CI: 757–1010 μg/kg) [1]. This in vivo potency ranking (AZA‑1 > AZA‑2 > AZA‑3) is the inverse of the in vitro cytotoxicity order (AZA‑2 > AZA‑3 > AZA‑1) and also contradicts the TEFs historically derived from intraperitoneal injection. Consequently, AZA‑1, not AZA‑2, is the appropriate compound for oral toxicology studies that model human dietary exposure.

in vivo toxicology oral gavage LD50 toxic equivalency factor

Unique Cytomorphological Signature: AZA-1 Eliminates Lymphocyte Pseudopodia at Nanomolar Concentrations, Whereas AZA-2 and AZA-3 Do Not

Quantitative image analysis of Jurkat T lymphocyte cells revealed that AZA‑1 induces a concentration-dependent loss of F-actin-rich pseudopodial extensions with an IC50 of 0.68 nM (95% CI: 0.54–0.84 nM) [1]. At ≥10 nM AZA‑1, pseudopodia were completely absent, whereas untreated control cells averaged 2.1 ± 0.18 pseudopodia per cell (n = 50 cells). Critically, cells treated for 48 h with AZA‑2 (0.5 nM) or AZA‑3 (1 nM)—concentrations selected at approximately twice their respective cytotoxicity EC50 values—retained 2.2 ± 0.19 and 2.1 ± 0.17 pseudopodia per cell, values indistinguishable from controls [1]. This demonstrates that cytoskeletal disruption is a pharmacodynamic property specific to AZA‑1, not a class-wide effect.

actin cytoskeleton pseudopodia Jurkat T cells DIC imaging

SI-Traceable Certified Reference Material: AZA‑1 Is the Only Azaspiracid Available as an NRC CRM with Fully Characterized Purity and Concentration

The National Research Council of Canada (NRC) has produced and certified an azaspiracid‑1 calibration solution (CRM‑AZA1‑c) with a concentration determined by quantitative NMR spectroscopy and purity assessed by LC‑MS and NMR [1]. The certified value is 1.47 ± 0.08 μmol/L for CRM‑AZA1, compared to 1.52 ± 0.05 μmol/L for CRM‑AZA2 and 1.37 ± 0.13 μmol/L for CRM‑AZA3 [1]. CRM‑AZA1‑c is traceable to the International System of Units (SI) and conforms to ISO/IEC 17025 and ISO 17034 . This makes AZA‑1 the primary instrument calibration standard for regulatory shellfish monitoring programs worldwide, where LC‑MS/MS quantification of total azaspiracids is back-calculated to AZA‑1 equivalents.

certified reference material LC-MS/MS calibration ISO 17034 regulatory compliance

hERG Channel Blockade and EAG1 Selectivity: AZA‑1 Exhibits Open-State-Dependent hERG Inhibition but Spares the Closely Related EAG1 Channel

AZA‑1, AZA‑2, and AZA‑3 each block the hERG potassium channel with comparable IC50 values (voltage clamp: 0.64–0.84 μM; thallium flux: 2.1–6.6 μM) [1]. However, AZA‑1 was uniquely demonstrated to not block the closely related EAG1 potassium channel at concentrations that fully inhibit hERG [1]. Mechanistic studies in Xenopus oocytes further showed that AZA‑1 is an open-state-dependent blocker that interacts with residue F656 but not Y652 within the S6 pore domain [1]. This selective interaction profile positions AZA‑1 as a pharmacological tool for discriminating between hERG and EAG1 channel functions, a distinction not yet established for AZA‑2 or AZA‑3.

hERG potassium channel cardiotoxicity electrophysiology structure-activity relationship

Procurement-Optimized Application Scenarios for Azaspiracid-1 (CAS 214899-21-5)


Regulatory Shellfish Monitoring: Primary LC‑MS/MS Calibration Standard

AZA‑1 certified reference material (CRM‑AZA1‑c) is the metrological foundation for quantitative LC‑MS/MS analysis of azaspiracids in bivalve molluscs, mandated under EU Regulation 853/2004/EC at a maximum permitted level of 160 μg AZA‑1 equivalents/kg shellfish meat [1][2]. Laboratories preparing instrument calibration series or spiked recovery controls should specify AZA‑1 CRM to ensure SI-traceable results and interlaboratory comparability.

Oral Toxicology Studies Modeling Human Dietary Exposure

Because AZA‑1 is the most potent azaspiracid by the oral route (LD50 443 μg/kg in mice), it is the appropriate compound for in vivo studies designed to assess hazard from consumption of contaminated shellfish [1]. Substituting AZA‑2 or AZA‑3 in oral gavage experiments would generate LD50 values that are 1.4- to 2.0-fold higher, potentially misrepresenting the true risk of azaspiracid shellfish poisoning.

Actin Cytoskeleton and Cell Morphology Research

AZA‑1 uniquely eliminates pseudopodial extensions in Jurkat T lymphocytes with an IC50 of 0.68 nM, a phenotypic effect not observed with AZA‑2 or AZA‑3 at equipotent cytotoxic concentrations [1]. Researchers investigating cytoskeletal dynamics, cell adhesion, or lymphocyte morphology should use AZA‑1 specifically when a robust, quantitative morphometric endpoint is required.

Cardiac Ion Channel Pharmacology: hERG/EAG1 Selectivity Probe

AZA‑1 is an open-state blocker of hERG potassium channels that spares the evolutionarily related EAG1 channel [1]. This selectivity, combined with its defined binding interaction at residue F656 in the S6 domain, makes AZA‑1 a valuable pharmacological tool for distinguishing hERG-mediated from EAG1-mediated K⁺ currents in heterologous expression systems.

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